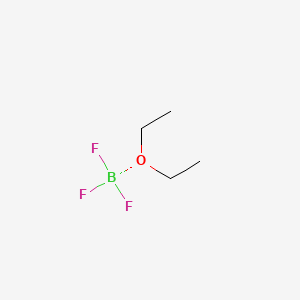

Boron trifluoride diethyl etherate

Description

BenchChem offers high-quality Boron trifluoride diethyl etherate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boron trifluoride diethyl etherate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H10BF3O |

|---|---|

Molecular Weight |

141.93 g/mol |

IUPAC Name |

ethoxyethane;trifluoroborane |

InChI |

InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3; |

InChI Key |

KZMGYPLQYOPHEL-UHFFFAOYSA-N |

Canonical SMILES |

B(F)(F)F.CCOCC |

Synonyms |

oron trifluoride diethyl etherate boron trifluoride etherate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Boron Trifluoride Diethyl Etherate (BF3 OEt2): Physical Properties and Safety Data

Boron trifluoride diethyl etherate (BF3 OEt2) is a widely utilized Lewis acid catalyst in various organic synthesis reactions. Its efficacy as a catalyst stems from the electron-deficient nature of the boron atom, which readily accepts electron pairs from other molecules. This technical guide provides a comprehensive overview of its core physical properties and essential safety data for researchers, scientists, and professionals in drug development.

Physical Properties

BF3 OEt2 is a colorless to light yellow fuming liquid at room temperature.[1][2] Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and process development applications.

| Property | Value |

| Molecular Formula | C4H10BF3O |

| Molecular Weight | 141.93 g/mol [1][2][3] |

| Density | 1.15 g/mL[1][2][4] |

| Boiling Point | 126-129 °C[2][4][5] |

| Melting Point | -58 °C[1][2][4] |

| Refractive Index | 1.344 (at 20°C)[4][5] |

| Vapor Pressure | 4.2 mmHg (at 20°C)[4][5] |

| Vapor Density | 4.9 (vs air)[4][5] |

Safety Data

The handling of BF3 OEt2 requires strict adherence to safety protocols due to its hazardous nature. It is a flammable liquid and vapor that reacts violently with water.[6][7] Inhalation, ingestion, or skin contact can cause severe burns.[7][8] The pertinent safety data is outlined in the following table.

| Safety Parameter | Value |

| Flash Point | 58.5 °C (closed cup)[4][9] |

| GHS Hazard Statements | H226, H302 + H332, H314, H372[4] |

| GHS Precautionary Statements | P210, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P314[4] |

Experimental Protocols:

The quantitative data presented in this guide are based on standardized analytical methods. However, detailed experimental protocols for determining these physical and safety properties are not typically disclosed in publicly available safety data sheets or chemical encyclopedias. For rigorous implementation of these analytical tests, it is recommended to consult specific methodologies from standards organizations such as ASTM International or the International Organization for Standardization (ISO). These documents provide the comprehensive, step-by-step procedures required for accurate and reproducible measurements.

Logical Relationships in Handling and Safety

The safe handling and storage of BF3 OEt2 are governed by its chemical reactivity. The following diagram illustrates the logical flow of considerations and actions required to mitigate risks associated with this compound.

Caption: Logical workflow for handling BF3 OEt2 and responding to incidents.

References

- 1. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]

- 2. Boron Trifluoride Diethyl Etherate [commonorganicchemistry.com]

- 3. Boron trifluoride etherate | C4H10BF3O | CID 8000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boron trifluoride diethyl etherate for synthesis 109-63-7 [sigmaaldrich.com]

- 5. Boron trifluoride diethyl etherate CAS#: 109-63-7 [m.chemicalbook.com]

- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. merckmillipore.com [merckmillipore.com]

Understanding the reactivity of boron trifluoride etherate

An In-depth Technical Guide to the Reactivity of Boron Trifluoride Etherate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron trifluoride etherate (BF₃·OEt₂), a complex of boron trifluoride and diethyl ether, is a widely utilized and versatile Lewis acid catalyst in organic synthesis.[1] The diethyl ether ligand stabilizes the highly reactive boron trifluoride gas, rendering it a manageable, colorless to light yellow liquid that is easier to handle in laboratory and industrial settings.[1][2] Its utility is rooted in the electron-deficient nature of the boron atom, which readily accepts electron pairs from a wide range of substrates, activating them toward nucleophilic attack and facilitating a variety of chemical transformations.[1] This guide provides a comprehensive overview of the core reactivity of BF₃·OEt₂, detailing its application in key synthetic reactions, presenting quantitative data, outlining experimental protocols, and emphasizing critical safety and handling procedures.

Core Reactivity: The Role as a Lewis Acid

Boron trifluoride etherate functions as a convenient source of boron trifluoride (BF₃) in solution.[3] The primary mode of action involves the coordination of the electron-deficient boron atom to a Lewis basic site on a substrate, such as an oxygen or nitrogen atom. This coordination enhances the electrophilicity of the substrate, making it more susceptible to reaction.

The general mechanism of Lewis acid activation by BF₃·OEt₂ involves the dissociation of the ether complex to provide BF₃, which then coordinates to the substrate. This activation polarizes bonds and can lead to the formation of reactive intermediates like carbocations or acylium ions, thereby lowering the activation energy for subsequent reaction steps.[4]

References

Navigating the Solubility of Boron Trifluoride Diethyl Etherate: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics, handling, and application of Boron Trifluoride Diethyl Etherate.

Introduction

Boron trifluoride diethyl etherate (BF₃·OEt₂), a complex of boron trifluoride and diethyl ether, is a widely utilized Lewis acid catalyst in organic synthesis.[1] Its convenient liquid form makes it a more easily handled alternative to the gaseous boron trifluoride.[2] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in a multitude of chemical transformations, ranging from catalysis of Diels-Alder reactions to protection and deprotection of functional groups.[3] This technical guide provides a detailed overview of the solubility of boron trifluoride diethyl etherate, outlines experimental protocols for its handling and solubility determination, and illustrates key concepts through logical diagrams.

While extensive literature confirms the broad solubility of boron trifluoride diethyl etherate in many common organic solvents, specific quantitative solubility data (e.g., in g/100 mL) is not widely reported in readily accessible chemical literature. The compound is often described as "miscible" or "soluble" in a range of aprotic solvents. This guide compiles the available qualitative data and provides protocols for researchers to determine solubility for their specific applications.

Data Presentation: Qualitative Solubility of Boron Trifluoride Diethyl Etherate

The following table summarizes the qualitative solubility of boron trifluoride diethyl etherate in various organic solvents based on available data. "Miscible" implies solubility in all proportions.

| Solvent Class | Solvent Name | Qualitative Solubility | Reference(s) |

| Ethers | Diethyl ether | Miscible | [1][4][5] |

| Tetrahydrofuran (THF) | Soluble | [3] | |

| 1,4-Dioxane | Soluble | [3] | |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | [3] |

| Chloroform | Soluble | [3] | |

| Aromatic Hydrocarbons | Benzene | Soluble | [3] |

| Toluene | Soluble | [3] | |

| Alcohols | Methanol | Soluble | [3] |

| Ethanol | Miscible | [1][4][5] | |

| Water | Water | Reacts Violently | [4] |

It is crucial to note that boron trifluoride diethyl etherate reacts exothermically with water, leading to decomposition.[4] Therefore, all solvents and equipment must be anhydrous when working with this reagent.

Experimental Protocols

Given the reactivity of boron trifluoride diethyl etherate, particularly its moisture sensitivity, specific protocols for its handling and for determining its solubility are essential.

General Protocol for Handling Boron Trifluoride Diethyl Etherate

Due to its corrosive and moisture-sensitive nature, boron trifluoride diethyl etherate must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Materials:

-

Boron trifluoride diethyl etherate (commercially available)

-

Anhydrous organic solvent (e.g., dichloromethane, diethyl ether)

-

Oven-dried glassware (e.g., round-bottom flask, graduated cylinder, dropping funnel)

-

Schlenk line or glove box for inert atmosphere

-

Syringes and needles (oven-dried)

-

Septa

Procedure:

-

Assemble the oven-dried glassware and purge with an inert gas (nitrogen or argon) using a Schlenk line.

-

If not using a glove box, maintain a positive pressure of the inert gas throughout the experiment.

-

Use a dry syringe and needle to transfer the required volume of boron trifluoride diethyl etherate from the supplier's bottle to the reaction vessel. The supplier's bottle should be sealed with a septum.

-

Slowly add the boron trifluoride diethyl etherate to the reaction mixture, which is typically cooled in an ice bath due to the exothermic nature of many of its reactions.

-

After the reaction is complete, quench the reaction mixture carefully, often by slowly adding it to a cooled, stirred aqueous solution (e.g., saturated sodium bicarbonate solution). This quenching step should be performed in a fume hood due to the release of fumes.

Protocol for Determining the Solubility of Boron Trifluoride Diethyl Etherate

This protocol outlines a general method to determine the solubility of boron trifluoride diethyl etherate in a specific anhydrous organic solvent at a given temperature. This procedure should be performed under a strict inert atmosphere.

Materials:

-

Boron trifluoride diethyl etherate

-

Anhydrous organic solvent of interest

-

Oven-dried, sealed vials or test tubes with septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Anhydrous gas-tight syringe

-

Analytical balance

Procedure:

-

Place a known volume of the anhydrous organic solvent into a pre-weighed, oven-dried vial containing a magnetic stir bar. Seal the vial with a septum and place it in a constant temperature bath to equilibrate.

-

Using a gas-tight syringe, add a small, known volume of boron trifluoride diethyl etherate to the stirred solvent.

-

Observe if the added amount completely dissolves. If it does, continue to add small, known increments of boron trifluoride diethyl etherate until a persistent cloudiness or the presence of an undissolved phase is observed.

-

The total volume of boron trifluoride diethyl etherate added before the saturation point is reached can be used to calculate the solubility.

-

To determine the solubility more accurately, a gravimetric approach can be used. Prepare a saturated solution at a specific temperature by adding an excess of boron trifluoride diethyl etherate to a known volume of the solvent and stirring for an extended period to ensure equilibrium.

-

Allow the undissolved portion to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, gas-tight syringe.

-

Weigh the syringe containing the saturated solution to determine the mass of the solution.

-

The mass of the solute can be determined by carefully quenching the solution in the syringe in a pre-weighed flask containing a suitable quenching agent and then determining the mass of the resulting non-volatile products after removal of the solvent and byproducts under vacuum. This step requires careful consideration of the reaction stoichiometry upon quenching.

-

Calculate the solubility in grams of solute per 100 mL of solvent or other desired units.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships relevant to the use of boron trifluoride diethyl etherate.

References

- 1. lookchem.com [lookchem.com]

- 2. Boron Trifluoride Diethyl Etherate [commonorganicchemistry.com]

- 3. Common Acid-Base Reagent: Boron Trifluoride Etherate - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 4. Boron trifluoride diethyl etherate CAS#: 109-63-7 [m.chemicalbook.com]

- 5. Boron trifluoride diethyl etherate, 98+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of Boron Trifluoride Etherate

For Researchers, Scientists, and Drug Development Professionals

Boron trifluoride etherate (BF₃·OEt₂), a widely utilized Lewis acid catalyst in organic synthesis, presents significant handling and storage challenges due to its reactivity and hazardous nature.[1][2] This guide provides an in-depth overview of the essential precautions required to ensure the safe use of this reagent in a laboratory setting. Adherence to these protocols is critical for minimizing risks to personnel and infrastructure.

Hazard Identification and Health Effects

BF₃·OEt₂ is a flammable, corrosive, and moisture-sensitive liquid that can cause severe burns to the skin and eyes upon contact.[3][4] Inhalation of its vapors can lead to severe irritation of the respiratory tract, while ingestion can cause burns to the digestive system.[3][4] The compound is harmful if swallowed or inhaled.[5][6] It is crucial to handle this substance with appropriate personal protective equipment in a well-ventilated area.

Key Hazards:

-

Flammable Liquid and Vapor: Poses a fire risk, especially near ignition sources.[3]

-

Corrosive: Causes severe skin and eye burns, potentially leading to irreversible damage.[3][4]

-

Moisture Sensitive: Reacts with water and moisture in the air, releasing toxic and flammable gases.[7][8]

-

Acute Toxicity: Harmful or fatal if inhaled and harmful if swallowed.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with BF₃·OEt₂. The following table summarizes the required equipment.

| Body Part | Protective Equipment | Specifications and Remarks |

| Eyes/Face | Chemical splash goggles and a face shield | Goggles should be impact and splash-resistant. A face shield should be worn in conjunction with goggles, especially when handling larger quantities.[9] Contact lenses should not be worn.[7] |

| Skin | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended.[7] Always consult the glove manufacturer's resistance guide for compatibility. |

| Body | Flame-retardant lab coat and chemical-resistant apron | Wear appropriate protective clothing to prevent skin exposure.[3] Flame-retardant and antistatic protective clothing is advised.[10] |

| Respiratory | NIOSH-certified respirator | A combination organic vapor/acid gas respirator should be used when working outside of a fume hood or when exposure limits may be exceeded.[7] For potential overexposure, a supplied-air respirator with a full facepiece is recommended.[9] |

Handling and Storage Protocols

Proper handling and storage are paramount to mitigating the risks associated with BF₃·OEt₂.

Handling

-

All work with BF₃·OEt₂ must be conducted in a certified chemical fume hood to ensure adequate ventilation.[11]

-

Use spark-proof tools and explosion-proof equipment to prevent ignition.[5][7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mist.[6]

-

Wash hands thoroughly after handling.[3]

-

Containers may develop pressure and should be opened slowly and cautiously.[7]

Storage

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][5]

-

Keep containers tightly closed and stored under an inert atmosphere, such as nitrogen.[6][11]

-

Store away from heat, sparks, open flames, and other sources of ignition.[5][9]

-

Protect from moisture and direct sunlight.[5]

-

Do not store in metal containers.[11]

-

Ensure containers are properly labeled and stored in a secondary container.[11][12]

Incompatibilities and Hazardous Decomposition

BF₃·OEt₂ is incompatible with a wide range of substances. Contact with these materials can lead to violent reactions, explosions, or the release of toxic gases.

| Incompatible Materials |

| Water[9] |

| Alcohols[7] |

| Strong Acids (e.g., Hydrochloric, Sulfuric, Nitric)[9] |

| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide)[9] |

| Alkali Metals (e.g., Lithium)[9] |

| Oxidizing Agents[7] |

| Ammonia and Amines[9] |

Upon decomposition, which can be initiated by heat or contact with incompatible materials, BF₃·OEt₂ can produce a variety of hazardous substances.

| Hazardous Decomposition Products |

| Boron trifluoride[3] |

| Hydrogen fluoride[3][7] |

| Carbon monoxide[3] |

| Carbon dioxide[3] |

| Diethyl ether[3] |

| Oxides of boron[3] |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][11] |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][11] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11] |

Spill and Leak Response

In the event of a spill or leak, follow these procedures:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.[9]

-

Ventilate: Ensure the area is well-ventilated.

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[9]

-

Containment: Absorb the spill with a dry, inert material such as sand, dry lime, or soda ash.[9] DO NOT USE WATER. [9]

-

Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, tightly closed container for disposal.[5][7]

-

Decontamination: Clean the spill area thoroughly.

-

Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[9]

Quantitative Data Summary

The following tables provide key quantitative data for BF₃·OEt₂.

Physical and Chemical Properties

| Property | Value |

| Boiling Point | 126 °C / 258.8 °F[13] |

| Melting Point | -60 °C / -76 °F[13] |

| Flash Point | 110 °C / 230 °F[3] |

| Autoignition Temperature | 185 °C / 365 °F[3] |

| Density | 1.139 g/cm³[5] |

| Vapor Pressure | 5.6 hPa[5] |

Exposure Limits

| Component | Limit | Organization |

| Fluorides (as F) | 2.5 mg/m³ TWA | OSHA[3] |

Experimental Protocols and Workflows

Diagrams

The following diagrams illustrate key workflows and relationships for the safe handling of BF₃·OEt₂.

Caption: A workflow diagram for responding to a BF₃ etherate spill.

Caption: A diagram illustrating materials incompatible with BF₃ etherate.

References

- 1. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]

- 2. What are Boron Trifluoride Etherate uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. gelest.com [gelest.com]

- 8. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. research.uga.edu [research.uga.edu]

- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Boron Trifluoride Diethyl Etherate (CAS 109-63-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boron Trifluoride Diethyl Etherate (BF₃·OEt₂), a versatile and widely used reagent in organic synthesis and drug development. This document covers its chemical and physical properties, detailed experimental protocols for key reactions, and its role in the synthesis of pharmacologically active compounds.

Core Properties and Data

Boron trifluoride diethyl etherate is a coordination complex of boron trifluoride, a strong Lewis acid, and diethyl ether.[1][2] This complexation makes the highly reactive and gaseous boron trifluoride easier to handle in a liquid form.[1] It is a colorless to light yellow or brown fuming liquid with a pungent odor.[3][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of boron trifluoride diethyl etherate.

| Property | Value | References |

| CAS Number | 109-63-7 | [1] |

| Molecular Formula | C₄H₁₀BF₃O | [4] |

| Molecular Weight | 141.93 g/mol | [1] |

| Appearance | Colorless to light yellow/brown liquid | [1][3][4] |

| Density | 1.15 g/mL | [1][5] |

| Melting Point | -58 °C | [1][5] |

| Boiling Point | 126-129 °C | [1][5] |

| Refractive Index (n20/D) | 1.344 | [5] |

| Vapor Pressure | 4.2 mmHg (20 °C) | [5] |

| Flash Point | 58.5 °C (closed cup) | [5] |

| Solubility | Miscible with ether and alcohol. Reacts with water. | [6][7] |

Spectral Data

| Spectrum Type | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 4.22 (q, 4H), 1.44 (t, 6H)[8] |

| ¹³C NMR (CDCl₃) | δ (ppm): 69.8, 13.2[8] |

| FTIR (Neat) | Major peaks indicative of B-F and C-O stretching. |

| Mass Spectrum (EI) | Provides fragmentation pattern for structural elucidation.[3][9] |

Role in Organic Synthesis and Drug Development

BF₃·OEt₂ is a powerful Lewis acid catalyst that activates electrophiles and facilitates a wide range of organic transformations.[10] Its utility is prominent in the pharmaceutical industry for the synthesis of complex molecules, including antibiotics and vitamins.[11][12]

Key applications in organic synthesis include:

-

Friedel-Crafts Alkylation and Acylation: It serves as a catalyst for the formation of carbon-carbon bonds between aromatic rings and alkyl or acyl groups.[11]

-

Esterification and Transesterification: It effectively catalyzes the formation of esters from carboxylic acids and alcohols.[11]

-

Glycosylation: BF₃·OEt₂ is an excellent catalyst for the formation of glycosidic bonds, crucial in carbohydrate chemistry and the synthesis of glycoside-containing natural products.[4]

-

Mukaiyama Aldol Addition: It mediates the reaction between silyl enol ethers and carbonyl compounds to form β-hydroxy carbonyl compounds.[7]

-

Deprotection of Protecting Groups: It is commonly used for the cleavage of protecting groups such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[5]

-

Cyclization Reactions: It promotes intramolecular reactions to form cyclic compounds.[13]

While BF₃·OEt₂ itself is a reagent, it is instrumental in the synthesis of boron-containing drugs, such as boronic acid derivatives. These drugs often act as enzyme inhibitors.[3] The Lewis acidic nature of the boron atom in the final drug molecule allows it to form a reversible covalent bond with nucleophilic residues (e.g., serine, threonine) in the active site of target enzymes, leading to their inhibition.[6][14]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing boron trifluoride diethyl etherate.

SEM Deprotection of an Alcohol

This protocol describes a general procedure for the removal of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from an alcohol.[15]

Materials:

-

SEM-protected alcohol

-

Dichloromethane (DCM), anhydrous

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve the SEM-protected alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add boron trifluoride diethyl etherate (10.0 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.

-

Purify the crude product by flash column chromatography.

Friedel-Crafts Acylation for the Synthesis of a Benzophenone Derivative

This protocol outlines the synthesis of a benzophenone derivative via a Friedel-Crafts acylation reaction.[16]

Materials:

-

Substituted benzoic acid

-

Resorcinol derivative

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Methanol

-

Water

-

Activated carbon

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a reaction vessel, combine the substituted benzoic acid (1.0 equivalent), the resorcinol derivative (1.0 equivalent), and boron trifluoride diethyl etherate (0.4 equivalents).

-

Heat the mixture to 95-120 °C with stirring for 10-30 minutes.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the residue in ethyl acetate and wash with an equal volume of saturated sodium bicarbonate solution.

-

Dry the organic layer and concentrate under reduced pressure.

-

Recrystallize the crude product from methanol and water.

-

Decolorize with activated carbon to obtain the pure benzophenone derivative.

Glycosylation of a Phenol

This protocol describes a general procedure for the glycosylation of a phenol using a per-O-acetylated glucose donor.[17]

Materials:

-

Penta-O-acetyl-β-D-glucose (donor)

-

Substituted phenol (acceptor)

-

Chloroform (CHCl₃), anhydrous

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve penta-O-acetyl-β-D-glucose (1.0 equivalent) and the substituted phenol (1.0 equivalent) in anhydrous chloroform in a round-bottom flask.

-

Add boron trifluoride diethyl etherate (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into a 5% aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash successively with aqueous NaHCO₃ and water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield the purified aryl β-D-glucopyranoside.

Mechanism of Action in Drug Development: A Conceptual Overview

As previously mentioned, BF₃·OEt₂ is a catalyst for synthesizing boron-containing drugs. A prominent class of such drugs are boronic acid-based enzyme inhibitors. Their mechanism of action often involves the interaction of the electron-deficient boron atom with a nucleophilic residue in the enzyme's active site.

General Mechanism of Serine Protease Inhibition by a Boronic Acid

The following diagram illustrates the general mechanism by which a boronic acid inhibitor interacts with the active site of a serine protease.

Caption: Boronic acid inhibitor binding to a serine protease.

Role in NF-κB Signaling Pathway Inhibition

The drug Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor. The proteasome is responsible for degrading proteins, including IκB, which is an inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, Bortezomib prevents the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm and prevents it from translocating to the nucleus to activate the transcription of pro-survival and pro-inflammatory genes.[8]

Caption: Inhibition of the NF-κB pathway by Bortezomib.

Safety and Handling

Boron trifluoride diethyl etherate is a corrosive, flammable, and moisture-sensitive liquid.[3] It reacts violently with water, releasing toxic and flammable vapors.[3] Therefore, it must be handled in a well-ventilated fume hood, under anhydrous conditions, and away from ignition sources.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn.

Conclusion

Boron trifluoride diethyl etherate is a cornerstone reagent in modern organic synthesis, offering a convenient and effective source of Lewis acidity for a multitude of chemical transformations. Its role in the synthesis of complex molecules, particularly in the pharmaceutical industry, underscores its importance in drug discovery and development. While its reactivity necessitates careful handling, a thorough understanding of its properties and reaction protocols enables researchers to harness its full potential for innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron-containing anticancer agents: a target-centric review of structure–activity relationships and clinical pipeline [kci.go.kr]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of Lewis Acids in Emerging Technologies [eureka.patsnap.com]

- 10. Boron Trifluoride Used In Pharmaceutical Industry, BF3 For Pharmaceutical Industry | Heyi Gas [heyigasglobal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Boronic acid - Wikipedia [en.wikipedia.org]

- 14. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]

- 15. chimia.ch [chimia.ch]

- 16. What is Boron Trifluoride Diethyl Etherate and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Reversed Scale: A Technical Guide to the Lewis Acidity of Boron Halides and BF₃·OEt₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Lewis acidity of boron trifluoride diethyl etherate (BF₃·OEt₂) in comparison to the free boron trihalides (BCl₃, BBr₃, and BI₃). Contrary to expectations based on simple electronegativity, the Lewis acidity of these archetypal compounds follows the order BF₃ < BCl₃ < BBr₃ < BI₃. This document elucidates the underlying principles governing this trend, presents quantitative data for comparison, details the experimental protocols for acidity determination, and illustrates the key concepts with logical diagrams.

Introduction: Beyond Electronegativity

Lewis acids, as electron-pair acceptors, are fundamental reagents and catalysts in organic synthesis and drug development. The boron trihalides (BX₃) are classic examples, with their acidity centered on the electron-deficient boron atom. A naive prediction based on the high electronegativity of fluorine would suggest BF₃ is the strongest Lewis acid, as fluorine should inductively withdraw the most electron density from the boron center.[1] However, extensive experimental evidence confirms the opposite trend.[2]

The established order of Lewis acidity, BI₃ > BBr₃ > BCl₃ > BF₃ , is a critical concept for chemists selecting appropriate catalysts.[3] This reversal is primarily explained by the phenomenon of p-π back-bonding .[4][5] Boron trifluoride diethyl etherate (BF₃·OEt₂), a commonly used, stable liquid source of BF₃, acts as a pre-formed Lewis acid-base adduct.[6] Its reactivity is governed by the equilibrium between the complex and the free Lewis acid, making its effective Lewis acidity lower than that of free BF₃.

The Decisive Role of p-π Back-bonding

The anomalous acidity trend is rationalized by the donation of electron density from a filled p-orbital on the halogen to the vacant 2p orbital on the sp²-hybridized boron atom.[5] This interaction, termed p-π back-bonding, creates partial double-bond character in the B-X bond and reduces the electron deficiency of the boron center, thereby decreasing its Lewis acidity.

The effectiveness of this back-bonding is highly dependent on the overlap between the interacting orbitals.[2][7]

-

In BF₃ , the overlap between the boron 2p and fluorine 2p orbitals is highly efficient due to their similar size and energy levels. This strong back-bonding significantly satisfies the electron deficiency of the boron atom, making BF₃ the weakest Lewis acid in the series.[4][7]

-

In BCl₃, BBr₃, and BI₃ , the halogen p-orbitals (3p, 4p, and 5p, respectively) are larger and more diffuse. The size and energy mismatch with the boron 2p orbital leads to progressively poorer overlap and weaker back-bonding down the group.[2]

Consequently, the electron deficiency on the boron atom increases from BF₃ to BI₃, resulting in the observed trend of increasing Lewis acidity.[2][3] A secondary factor is the energy required to pyramidalize the planar BX₃ molecule upon forming an adduct with a Lewis base. The stronger the p-π back-bonding (as in BF₃), the greater the energy penalty for breaking this planarity, which further disfavors adduct formation.[1][8]

// Nodes LA [label="Lewis Acidity\n(BI₃ > BBr₃ > BCl₃ > BF₃)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; BB [label="Strength of p-π Back-bonding\n(BF₃ > BCl₃ > BBr₃ > BI₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; EN [label="Halogen Electronegativity\n(F > Cl > Br > I)", fillcolor="#FFFFFF", fontcolor="#202124"]; Overlap [label="B(2p) - X(np) Orbital Overlap\n(F > Cl > Br > I)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reorg [label="Pyramidalization Energy\n(BF₃ > BCl₃ > BBr₃)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges BB -> LA [label=" inversely correlates with", color="#EA4335", fontcolor="#202124"]; EN -> LA [label=" predicts opposite trend", style=dashed, color="#5F6368", fontcolor="#202124"]; Overlap -> BB [label=" determines", color="#34A853", fontcolor="#202124"]; BB -> Reorg [label=" correlates with", color="#34A853", fontcolor="#202124"]; Reorg -> LA [label=" inversely correlates with", color="#EA4335", fontcolor="#202124"]; } }

Caption: Factors governing the Lewis acidity of boron trihalides.

Quantitative Measures of Lewis Acidity

Several experimental and computational methods are used to quantify Lewis acidity. The most common scales include the Gutmann-Beckett Acceptor Number (AN), Fluoride Ion Affinity (FIA), and enthalpies of complex formation.

| Lewis Acid | Acceptor Number (AN)¹ | Fluoride Ion Affinity (FIA)² (kJ/mol) |

| BF₃·OEt₂ | 88.5 | N/A |

| BF₃ | 89 | 349.7 |

| BCl₃ | 105.7 | - |

| BBr₃ | 109.3 | - |

| BI₃ | 115 | - |

| ¹ Acceptor Numbers are derived from ³¹P NMR shifts of Et₃PO in the presence of the Lewis acid.[9] Higher values indicate stronger Lewis acidity. Data from various sources.[9][10] | ||

| ² Fluoride Ion Affinity is the calculated enthalpy change for the reaction LA + F⁻ → LAF⁻.[11][12] Higher values indicate stronger Lewis acidity. |

As the data shows, BF₃·OEt₂ has a measured Acceptor Number that is slightly lower than free BF₃, reflecting the partial neutralization of the boron's acidity by the diethyl ether ligand.[10] The trend of increasing AN from BF₃ to BI₃ provides clear quantitative support for the established acidity order.[9] Similarly, computational studies show that the FIA, a measure of affinity for a hard Lewis base, increases from BF₃ to BI₃.[11][13]

Experimental Protocols

The Gutmann-Beckett Method for Acceptor Number (AN) Determination

The Gutmann-Beckett method is a widely used experimental technique to assess Lewis acidity by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule. The interaction of a Lewis acid with the basic oxygen atom of Et₃PO causes a deshielding of the phosphorus nucleus, resulting in a downfield shift in the ³¹P NMR spectrum.[9]

Detailed Protocol:

-

Preparation of Reference Solutions:

-

AN 0 Reference: A solution of triethylphosphine oxide (Et₃PO, ~0.05 M) is prepared in a weakly Lewis acidic solvent, such as hexane or benzene-d₆.

-

AN 100 Reference: A solution of Et₃PO is prepared in the strongly Lewis acidic solvent antimony pentachloride (SbCl₅). (Note: Due to the high reactivity of SbCl₅, this is often used as a conceptual reference point for the scale).

-

-

Sample Preparation:

-

A solution of the Lewis acid to be tested (e.g., BF₃·OEt₂, BCl₃) is prepared in a suitable, weakly coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆) in an inert atmosphere NMR tube.

-

An equimolar amount of Et₃PO is added to the solution. For gaseous Lewis acids like BCl₃, this is typically done by bubbling the gas through the solution or by using a pre-prepared solution of known concentration.

-

-

NMR Spectroscopy:

-

The ³¹P NMR spectrum of the sample is recorded. A proton-decoupled spectrum is acquired to obtain a sharp singlet.

-

The chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct is precisely determined.

-

-

Calculation of Acceptor Number:

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_la [label="Prepare Lewis Acid (LA)\nsolution in inert solvent\n(e.g., CD₂Cl₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_probe [label="Add equimolar\nEt₃PO probe", fillcolor="#FFFFFF", fontcolor="#202124"]; nmr [label="Acquire ³¹P NMR Spectrum", fillcolor="#FFFFFF", fontcolor="#202124"]; determine_shift [label="Determine chemical shift\n(δ_sample) of adduct", fillcolor="#FFFFFF", fontcolor="#202124"]; calculate_an [label="Calculate AN:\nAN = 2.21 * (δ_sample - 41.0)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_la; prep_la -> add_probe; add_probe -> nmr; nmr -> determine_shift; determine_shift -> calculate_an; calculate_an -> end; } }

Caption: Workflow for the Gutmann-Beckett method.

Application in Catalysis: The Role of BF₃·OEt₂

BF₃·OEt₂ is a versatile reagent used in a wide array of chemical transformations, including Friedel-Crafts reactions, aldol condensations, and protection/deprotection chemistry.[6][14] Its utility stems from its ability to serve as a convenient and less hazardous source of BF₃.[6]

In a typical catalytic cycle, the substrate, a Lewis base (e.g., a carbonyl compound), displaces the diethyl ether to form a new Lewis acid-base adduct. This coordination activates the substrate towards nucleophilic attack.

// Nodes BF3OEt2 [label="BF₃·OEt₂"]; Substrate [label="Substrate (Lewis Base)\ne.g., R₂C=O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Equilibrium [label="⇌", shape=none, fontcolor="#202124"]; BF3_free [label="BF₃ (free) + OEt₂"]; Complex [label="[Substrate-BF₃]\nActivated Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(Nu⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BF3OEt2 -> Equilibrium [arrowhead=none]; Equilibrium -> BF3_free; BF3_free -> Complex [label=" coordination"]; Substrate -> Complex [label=" ", style=dotted, arrowhead=none]; Nucleophile -> Complex [label=" attack"]; Complex -> Product [label=" reaction"]; Product -> BF3_free [label=" catalyst\n regeneration", style=dashed, color="#EA4335"]; } }

Caption: Generalized catalytic cycle involving BF₃·OEt₂.

The relatively moderate Lewis acidity of BF₃, compared to BCl₃ or BBr₃, makes BF₃·OEt₂ a suitable catalyst for reactions involving sensitive functional groups where stronger Lewis acids might cause decomposition or unwanted side reactions.

Conclusion

The Lewis acidity of boron trihalides presents a classic case where inductive effects are overridden by resonance effects, specifically p-π back-bonding. The strength of this back-bonding is greatest in BF₃, rendering it the weakest Lewis acid in the series, with acidity increasing down the halogen group. BF₃·OEt₂, as a stabilized adduct, exhibits slightly attenuated Lewis acidity compared to free BF₃ but serves as an invaluable and manageable reagent in synthetic chemistry. A thorough understanding of this acidity trend, supported by quantitative data from methods like the Gutmann-Beckett protocol, is essential for the rational design and optimization of chemical processes in research and industry.

References

- 1. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. echemi.com [echemi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Define back bonding in BF3 |Entrancei [pw.live]

- 6. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]

- 7. Respective order of strength of back-bonding and Lewis acidic strength in boron trihalides is : [infinitylearn.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 10. magritek.com [magritek.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boron trifluoride-etherate (Lewis acid) as an efficient acid at cyclization/cleavage reaction of D/L-amino acids affording the retention of their original configuration in the Edman sequencing method of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of Boron Trifluoride Diethyl Etherate with Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trifluoride diethyl etherate (BF₃·OEt₂), a widely utilized Lewis acid catalyst in organic synthesis, presents significant reactivity with water.[1][2][3] This reaction, often vigorous and exothermic, is of critical importance for professionals in chemical research and drug development to understand and manage.[4][5] Proper handling and a thorough comprehension of the reaction's mechanism, products, and kinetics are paramount for ensuring safety and achieving desired synthetic outcomes. This technical guide provides a detailed examination of the interaction between boron trifluoride diethyl etherate and water, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the underlying chemical processes.

Reaction Mechanism and Products

The reaction of boron trifluoride diethyl etherate with water is fundamentally a hydrolysis of the boron trifluoride (BF₃) molecule, which is in equilibrium with its diethyl ether complex.[6] The overall process involves the stepwise substitution of fluoride ions on the boron atom with hydroxyl groups, ultimately leading to the formation of boric acid (H₃BO₃) and hydrofluoric acid (HF) or its conjugate base, fluoride (F⁻). However, the reaction is more complex than a simple direct hydrolysis and proceeds through several intermediates.

Upon introduction of water, the diethyl ether ligand can be displaced to form a BF₃-water adduct. The hydrolysis then proceeds through a series of fluoroborate species. While the direct formation of hydrofluoric acid (HF) upon initial contact with moisture is a topic of some debate, with some sources suggesting the initial formation of fluoroboric acid and boric acid, the ultimate products in the presence of sufficient water are boric acid and hydrofluoric acid.[6]

The key steps in the hydrolysis can be summarized as follows:

-

Ligand Exchange: The diethyl ether in BF₃·OEt₂ is displaced by water.

-

Stepwise Hydrolysis: The BF₃ molecule undergoes sequential hydrolysis, forming various hydroxyfluoroborate and fluoroboric acid species.

-

Final Products: In the presence of excess water, the final products are boric acid and hydrofluoric acid.

The overall, unbalanced reaction can be represented as:

BF₃·OEt₂(l) + H₂O(l) → H₃BO₃(aq) + HF(aq) + (C₂H₅)₂O(l)

Quantitative Data

Quantitative data for the reaction of boron trifluoride diethyl etherate with water is not extensively reported in readily accessible literature, primarily due to the reaction's vigorous and hazardous nature. However, data from related systems and analytical methods provide valuable insights.

| Parameter | Value/Description | Conditions | Source(s) |

| Enthalpy of Formation (ΔHf°) | Boron Trifluoride (gas): -271.65 ± 0.22 kcal/mol | Standard state | [7] |

| Reaction Observation | Violent and exothermic reaction with water. | Ambient | [4][5] |

| Hydrolysis Products | Boric acid, fluoroboric acid, and ultimately hydrofluoric acid. | Aqueous conditions | [6][8] |

| Kinetic Studies | The hydrolysis rates of related organotrifluoroborate salts are dependent on the organic substituent, pH, and reaction conditions. | THF/H₂O mixtures | [4][8] |

Experimental Protocols

Studying the reaction of boron trifluoride diethyl etherate with water requires stringent safety precautions and specialized equipment due to the corrosive and toxic nature of the reactants and products.

Protocol 1: Calorimetric Determination of Reaction Enthalpy

Objective: To quantify the heat released during the hydrolysis of BF₃·OEt₂.

Methodology:

-

Apparatus: A reaction calorimeter equipped with a stirrer, temperature probe, and an injection port for the reactant is required. The system should be well-calibrated.

-

Reactants: High-purity, anhydrous boron trifluoride diethyl etherate and deionized water.

-

Procedure:

-

A known volume of deionized water is placed in the calorimeter and allowed to reach thermal equilibrium.

-

A small, precisely weighed amount of BF₃·OEt₂ is loaded into a sealed, gastight syringe.

-

The BF₃·OEt₂ is injected into the water under vigorous stirring.

-

The temperature change of the system is recorded over time until a stable baseline is re-established.

-

The heat of reaction is calculated from the temperature change, the mass of the reactants, and the heat capacity of the calorimeter system.

-

-

Safety: The entire experiment must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. A neutralization solution (e.g., sodium bicarbonate) should be readily available.

Protocol 2: Titrimetric Analysis of Hydrolysis Products

Objective: To quantify the acidic products formed during the hydrolysis of BF₃·OEt₂.

Methodology:

-

Apparatus: Standard laboratory glassware including a burette, flasks, and pipettes. A pH meter is also recommended.

-

Reactants: Boron trifluoride diethyl etherate, deionized water, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), and a suitable indicator (e.g., phenolphthalein).

-

Procedure:

-

A known mass of BF₃·OEt₂ is carefully added to a known volume of deionized water in a flask. The reaction is allowed to go to completion.

-

A few drops of phenolphthalein indicator are added to the solution.

-

The solution is titrated with the standardized NaOH solution until a persistent pink color is observed.

-

The volume of NaOH used is recorded.

-

The total moles of acid produced can be calculated, providing an indirect measure of the extent of hydrolysis.

-

-

Safety: Handle BF₃·OEt₂ and the resulting acidic solution with extreme care in a fume hood. Wear appropriate PPE.

Applications in Drug Development

Despite its reactivity with water, boron trifluoride diethyl etherate is a valuable reagent in drug development and pharmaceutical manufacturing.[4][5] Its primary role is as a potent Lewis acid catalyst in a variety of organic transformations that are crucial for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3]

Key applications include:

-

Catalysis of Carbon-Carbon Bond Formation: Facilitating reactions such as Friedel-Crafts alkylations and acylations.

-

Protection and Deprotection of Functional Groups: Used in the protection of alcohols and the cleavage of ethers.

-

Rearrangement Reactions: Catalyzing various molecular rearrangements to build complex molecular scaffolds.

The critical consideration for its use in these applications is the strict exclusion of water from the reaction environment to prevent catalyst deactivation and the formation of hazardous byproducts.

Safety and Handling

Boron trifluoride diethyl etherate is a corrosive and moisture-sensitive liquid that reacts violently with water.[4][5] It is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents and glassware. All work should be conducted in a certified chemical fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, must be worn. In case of a spill, it should be neutralized with a suitable agent like sodium bicarbonate and absorbed with an inert material.

Conclusion

The reaction of boron trifluoride diethyl etherate with water is a complex and highly exothermic process that requires careful management in a laboratory or industrial setting. A thorough understanding of its stepwise hydrolysis mechanism, the nature of its products, and appropriate handling procedures is essential for any researcher, scientist, or drug development professional working with this versatile but hazardous reagent. While quantitative kinetic and thermodynamic data for this specific reaction are not abundant, the experimental protocols outlined in this guide provide a framework for its safe and systematic investigation. By adhering to strict safety protocols and employing anhydrous techniques, the powerful catalytic properties of boron trifluoride diethyl etherate can be harnessed effectively in the synthesis of valuable chemical entities.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]

- 3. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]

- 4. web.uvic.ca [web.uvic.ca]

- 5. researchgate.net [researchgate.net]

- 6. oshaedne.com [oshaedne.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of Boron Trifluoride Diethyl Etherate

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for boron trifluoride diethyl etherate (BF₃·OEt₂). It is intended for researchers, scientists, and professionals in drug development who utilize this common Lewis acid in their work. This document presents a compilation of spectral data, detailed experimental protocols for data acquisition, and visualizations to illustrate the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of boron trifluoride diethyl etherate. The following sections detail the data for the ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei.

1.1. Data Presentation

The NMR data for boron trifluoride diethyl etherate, acquired in deuterated chloroform (CDCl₃), is summarized below. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Boron Trifluoride Diethyl Etherate in CDCl₃ [1]

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 1.44 | Triplet (t) | 7.1 | -OCH₂CH ₃ |

| 4.22 | Quartet (q) | 7.1 | -OCH ₂CH₃ | |

| ¹³C | 13.2 | - | - | -OCH₂C H₃ |

| 69.8 | - | - | -OC H₂CH₃ |

Table 2: ¹¹B and ¹⁹F NMR Spectroscopic Data for Boron Trifluoride Diethyl Etherate in CDCl₃ [1]

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹¹B | -0.62 | Broad Singlet (bs) | B F₃·OEt₂ |

| ¹⁹F | -152.8 | Broad Singlet (bs) | BF ₃·OEt₂ |

1.2. Experimental Protocol for NMR Data Acquisition [1]

A standardized protocol for acquiring high-resolution NMR spectra of boron trifluoride diethyl etherate is outlined below.

Instrumentation:

-

A multinuclear NMR spectrometer, such as a Bruker AC-300 or equivalent, operating at the appropriate frequencies for ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei.

Sample Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), a dry NMR tube is charged with approximately 0.8 mL of deuterated chloroform (CDCl₃).

-

Boron trifluoride diethyl etherate (approximately 18 µL, 0.10 mmol) is added to the solvent.

-

The NMR tube is securely sealed to prevent the ingress of moisture.

Data Acquisition:

-

The NMR data is acquired at ambient temperature (approximately 297K).[2]

-

For ¹H and ¹³C NMR, tetramethylsilane (TMS) is used as an internal reference standard.

-

For ¹¹B and ¹⁹F NMR, external references such as BF₃·OEt₂ itself for ¹¹B and CCl₃F for ¹⁹F can be utilized.[3][4]

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of boron trifluoride diethyl etherate.

Caption: Logical workflow for the spectroscopic analysis of BF₃·OEt₂.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the B-F and C-O bonds within the boron trifluoride diethyl etherate complex.

2.1. Data Presentation

The characteristic IR absorption bands for boron trifluoride diethyl etherate are presented in the table below. The data has been compiled from various sources and represents the key vibrational frequencies.

Table 3: Key IR Absorption Bands for Boron Trifluoride Diethyl Etherate

| Wavenumber (cm⁻¹) | Assignment |

| ~1480-1440 | C-H bending |

| ~1150-1040 | Asymmetric B-F stretching |

| ~930-900 | B-O stretching |

| ~800-750 | Symmetric B-F stretching |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat liquid, solution) and the specific instrument.

2.2. Experimental Protocol for IR Data Acquisition [5]

A general procedure for obtaining an Attenuated Total Reflectance (ATR)-IR spectrum is described.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer SpectrumTwo, equipped with an ATR accessory.

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal is clean.

-

A small drop of clear, liquid boron trifluoride diethyl etherate is placed directly onto the ATR crystal.

-

The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

An atmospheric correction may be applied to the resulting spectrum to remove interference from atmospheric water and carbon dioxide.

The following diagram outlines a generalized workflow for acquiring spectroscopic data.

Caption: Generalized workflow for spectroscopic data acquisition.

References

The Advent of a Versatile Reagent: A History of Boron Trifluoride Etherate

A cornerstone of modern organic synthesis, boron trifluoride diethyl etherate (BF₃·OEt₂) has a rich history rooted in the early explorations of boron chemistry. Its journey from a gaseous curiosity to an indispensable liquid reagent is a story of scientific inquiry and the quest for more practical and powerful chemical tools.

The Dawn of Boron Fluoride Chemistry: Discovery of a Pungent Gas

The story begins in 1808, when French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard first synthesized boron trifluoride (BF₃). In their attempts to isolate "fluoric acid" (hydrofluoric acid), they reacted calcium fluoride with vitrified boric acid. The resulting pungent, colorless gas, which they named "fluoboric gas," was observed to form white fumes in moist air. This discovery laid the groundwork for the future development of boron-based reagents.

Taming the Gas: The Genesis of Boron Trifluoride Etherate

While the Lewis acidic nature of boron trifluoride was recognized for its potential in catalysis, its gaseous state and toxicity posed significant handling challenges for routine laboratory use. The breakthrough came with the formation of its stable, liquid complex with diethyl ether.

In the 1930s, the German chemist Hans Meerwein, along with his student Wilhelm Pannwitz, conducted systematic studies on the molecular compounds of boron trifluoride with water, alcohols, and organic acids. Their seminal 1934 paper published in the Journal für Praktische Chemie detailed the formation and properties of these coordination complexes, laying the theoretical foundation for understanding the nature of what would become known as boron trifluoride etherate.

A definitive method for the preparation of pure boron trifluoride diethyl etherate was later described in a 1943 publication in the Journal of the American Chemical Society by A. V. Laubengayer and G. R. Finlay. Their work provided a practical and accessible means of obtaining the reagent, paving the way for its widespread adoption in organic synthesis.

A Catalyst is Born: Early Applications in Organic Synthesis

The availability of a stable, liquid form of boron trifluoride unlocked its vast potential as a catalyst. Its strong Lewis acidity made it an effective promoter for a wide range of organic transformations.

Friedel-Crafts Reactions: A New Tool for Aromatic Chemistry

One of the earliest and most significant applications of boron trifluoride etherate was as a catalyst in Friedel-Crafts reactions. While the original reactions, discovered by Charles Friedel and James Crafts in 1877, utilized aluminum chloride, BF₃·OEt₂ offered a milder and often more selective alternative. It quickly became a favored catalyst for the alkylation and acylation of aromatic compounds, crucial reactions in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.

The Polymerization Pioneer

Boron trifluoride etherate also played a pioneering role in the field of polymer chemistry. It was found to be a highly effective initiator for the cationic polymerization of various monomers, including alkenes, epoxides, and cyclic ethers like tetrahydrofuran. This application was instrumental in the development of new polymers and materials.

Physical and Chemical Properties

The utility of boron trifluoride etherate is intrinsically linked to its distinct physical and chemical properties.

| Property | Value |

| Molecular Formula | C₄H₁₀BF₃O |

| Molar Mass | 141.93 g/mol |

| Appearance | Colorless to light yellow fuming liquid |

| Density | 1.15 g/mL |

| Boiling Point | 126-129 °C |

| Melting Point | -58 °C |

| Solubility | Soluble in most aprotic organic solvents. Reacts with water and protic solvents. |

Key Experimental Protocols: A Glimpse into the Past

To appreciate the historical context of its use, it is insightful to examine the early experimental procedures.

Preparation of Boron Trifluoride Diethyl Etherate (Laubengayer and Finlay, 1943)

A vapor-phase reaction was employed where anhydrous diethyl ether was reacted directly with gaseous boron trifluoride. The resulting complex was then condensed and collected as a liquid. This method provided a high-purity product, free from the impurities that could arise from solution-based preparations.

A detailed, step-by-step reproduction of the original experimental protocol would require access to the full text of the 1943 JACS paper.

Early Friedel-Crafts Acylation

An early protocol for a Friedel-Crafts acylation using boron trifluoride etherate would typically involve the slow addition of the catalyst to a cooled solution of the aromatic substrate and the acylating agent (e.g., an acid anhydride or acyl chloride) in an inert solvent. The reaction mixture would then be stirred at a specific temperature for a set period before being quenched with water or a dilute acid to decompose the catalyst and isolate the product.

Specific conditions such as reaction times, temperatures, and molar ratios of reactants would have been detailed in the pioneering papers of the era.

Logical Progression of Discovery and Application

The historical development of boron trifluoride etherate as a reagent followed a logical and progressive path, driven by the needs of the scientific community.

Figure 1. Historical timeline of boron trifluoride etherate.

This journey, from a hazardous gas to a versatile and manageable liquid reagent, highlights a crucial aspect of chemical innovation: the translation of fundamental discoveries into practical tools that empower chemists to build the molecules that shape our world. The legacy of these early pioneers continues in every laboratory where boron trifluoride etherate is used to forge new chemical bonds.

Methodological & Application

Application Notes and Protocols: Boron Trifluoride Diethyl Etherate in Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and widely utilized Lewis acid catalyst in organic synthesis.[1] Its convenient liquid form and strong Lewis acidity make it an effective promoter for a variety of chemical transformations, including the classical Friedel-Crafts alkylation.[2] This reaction, which involves the alkylation of an aromatic ring, is a cornerstone of carbon-carbon bond formation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

These application notes provide a comprehensive overview of the use of BF₃·OEt₂ in Friedel-Crafts alkylation, including detailed experimental protocols, quantitative data on reaction scope, and a visualization of the reaction mechanism.

Data Presentation

The efficiency of BF₃·OEt₂-catalyzed Friedel-Crafts alkylation is demonstrated across a range of substrates and reaction conditions. The following tables summarize the quantitative data from selected literature reports.

Table 1: BF₃·OEt₂-Catalyzed Friedel-Crafts Alkylation of Arenes with Various Alkylating Agents

| Entry | Arene | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzene | Benzyl chloride | 10 | Dichloromethane | 25 | 2 | Diphenylmethane | 85 |

| 2 | Toluene | Benzyl chloride | 10 | Dichloromethane | 25 | 2 | Benzyltoluene (o/p mixture) | 90 |

| 3 | Anisole | 1-Adamantanol | 100 | Dichloromethane | 0 - 25 | 3 | 1-Adamantylanisole (o/p mixture) | 78 |

| 4 | Benzene | 2-Methylpropene | 20 | n-Hexane | 0 | 1 | tert-Butylbenzene | 95 |

| 5 | Toluene | Cyclohexene | 20 | Toluene | 25 | 4 | Cyclohexyltoluene (o/p mixture) | 88 |

Table 2: BF₃·OEt₂-Catalyzed Friedel-Crafts Reaction of Methylenecyclopropanes with Arenes

| Entry | Methylenecyclopropane | Arene | BF₃·OEt₂ (equiv.) | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenyl | Toluene | 0.1 | 25 | 24 | Mixture of o/p isomers | 35 |

| 2 | Phenyl | Toluene | 1.0 | 60 | 12 | Mixture of o/p isomers | 75 |

| 3 | Phenyl | Anisole | 1.0 | 60 | 12 | Mixture of o/p isomers | 82 |

| 4 | Phenyl | 1,2-Dimethoxybenzene | 1.0 | 60 | 12 | Single isomer | 85 |

| 5 | Cyclohexyl | Toluene | 1.0 | 60 | 12 | Mixture of o/p isomers | 68 |

Experimental Protocols

The following are generalized protocols for performing a Friedel-Crafts alkylation using boron trifluoride diethyl etherate. Note: These are general guidelines and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Friedel-Crafts Alkylation of an Arene with an Alkyl Halide

Materials:

-

Aromatic substrate (e.g., benzene, toluene)

-

Alkyl halide (e.g., benzyl chloride)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.0 eq.) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (0.1 - 1.0 eq.) to the stirred solution.

-

Add the alkyl halide (1.0 - 1.2 eq.) dropwise from the dropping funnel over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by TLC or GC.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford the desired alkylated arene.

Protocol 2: General Procedure for Friedel-Crafts Alkylation of an Arene with an Alkene

Materials:

-

Aromatic substrate (e.g., benzene)

-

Alkene (gaseous or liquid)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous solvent (e.g., n-hexane, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer

-

Gas inlet tube (for gaseous alkenes)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask (or pressure vessel for gaseous alkenes) equipped with a magnetic stirrer and a nitrogen inlet, add the aromatic substrate and the anhydrous solvent.

-

Cool the mixture to the desired reaction temperature (e.g., 0 °C).

-

Slowly add boron trifluoride diethyl etherate (0.1 - 0.5 eq.) to the stirred solution.

-

For liquid alkenes, add the alkene dropwise. For gaseous alkenes, bubble the gas through the solution via a gas inlet tube.

-

Maintain the reaction at the desired temperature and stir for 1-6 hours, monitoring the progress by TLC or GC.

-

After the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Work up the reaction mixture as described in Protocol 1 (steps 7-11).

Mandatory Visualization

The following diagrams illustrate the mechanism of the Friedel-Crafts alkylation and a general experimental workflow.

Caption: Mechanism of BF₃·OEt₂-catalyzed Friedel-Crafts alkylation.

Caption: General experimental workflow for Friedel-Crafts alkylation.

References

Application Notes and Protocols for BF3·OEt2 Catalyzed Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting glycosylation reactions catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). This versatile Lewis acid catalyst is widely employed in the synthesis of oligosaccharides and glycoconjugates, crucial components in numerous biological processes and therapeutic development.

Introduction

Glycosylation, the enzymatic or chemical process that attaches saccharides to other molecules, is a cornerstone of glycobiology and medicinal chemistry. The stereoselective formation of a glycosidic bond remains a significant challenge in carbohydrate synthesis. Boron trifluoride diethyl etherate has emerged as a potent and versatile catalyst for promoting glycosylation reactions with a variety of glycosyl donors. Its effectiveness stems from its ability to act as a Lewis acid, activating the glycosyl donor and facilitating nucleophilic attack by the glycosyl acceptor.[1][2] This document outlines the general principles, provides detailed experimental protocols, and summarizes the substrate scope and stereochemical outcomes of BF₃·OEt₂ catalyzed glycosylations.

Reaction Mechanism and Stereoselectivity

The mechanism of BF₃·OEt₂ catalyzed glycosylation generally proceeds through the activation of the glycosyl donor to form a reactive intermediate, which is then attacked by the glycosyl acceptor. The nature of this intermediate and the reaction conditions significantly influence the stereochemical outcome of the glycosidic bond formation.

In many cases, the reaction is believed to involve the formation of an oxocarbenium ion intermediate.[1][3] The stereoselectivity of the glycosylation is then determined by the facial selectivity of the nucleophilic attack on this planar or near-planar species. Factors influencing the stereochemical outcome include:

-

Neighboring Group Participation: The presence of a participating group (e.g., an acyl group) at the C2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycoside via the formation of a dioxolenium ion intermediate.[4][5]

-

Solvent Effects: The choice of solvent can influence the stability of the intermediates and the stereochemical outcome. For instance, nitrile solvents can sometimes favor the formation of β-glycosides.[6]

-

Catalyst Stoichiometry: Both catalytic and stoichiometric amounts of BF₃·OEt₂ have been used. Catalytic amounts are often sufficient, particularly with reactive donors.[6][7]

-

Temperature: Low temperatures are often employed to control the reactivity and improve selectivity.[4][5]

The following diagram illustrates the generalized mechanism of BF₃·OEt₂ catalyzed glycosylation.

Caption: Generalized mechanism of BF₃·OEt₂ catalyzed glycosylation.

Experimental Protocols

This section provides detailed methodologies for key BF₃·OEt₂ catalyzed glycosylation reactions using different types of glycosyl donors.

Protocol 1: Glycosylation using Glycosyl Trichloroacetimidate Donors

Glycosyl trichloroacetimidates are highly reactive donors that can be activated by catalytic amounts of BF₃·OEt₂. This method is particularly effective for the synthesis of 1,2-trans-glycosides when a participating group is present at C2.[4][5]

Materials:

-

Glycosyl trichloroacetimidate donor

-

Glycosyl acceptor (alcohol or phenol)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å, activated)

Procedure:

-

To a solution of the glycosyl trichloroacetimidate donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous DCM under an argon atmosphere, add activated 4 Å molecular sieves.

-

Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C).

-

Add BF₃·OEt₂ (0.1 - 1.0 equiv) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine (Et₃N).

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired glycoside.

Protocol 2: Glycosylation using Glycosyl Fluoride Donors

Glycosyl fluorides are stable and versatile glycosyl donors. Their activation with BF₃·OEt₂ can be achieved with catalytic amounts of the Lewis acid, especially in a moisture-free environment.[6][7][8]

Materials:

-

Glycosyl fluoride donor

-

Glycosyl acceptor (alcohol or silyl ether)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Nitrogen-filled glovebox (recommended)

Procedure:

-

Inside a nitrogen-filled glovebox, dissolve the glycosyl fluoride donor (1.5 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous DCM.

-

Cool the solution to the appropriate temperature (e.g., -20 °C or 0 °C).

-

Add a stock solution of BF₃·OEt₂ in DCM (e.g., 1 mol%) to the reaction mixture.

-

Stir the reaction at the specified temperature for the required time (e.g., 24 hours), monitoring by TLC or NMR.[6]

-

Quench the reaction with triethylamine.

-

Warm the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

The following diagram illustrates a general experimental workflow for these protocols.

Caption: General experimental workflow for BF₃·OEt₂ glycosylation.

Data Presentation: Substrate Scope and Reaction Outcomes

The versatility of BF₃·OEt₂ catalyzed glycosylation is demonstrated by its broad substrate scope, encompassing a variety of glycosyl donors and acceptors. The following tables summarize representative quantitative data from the literature.

Table 1: Glycosylation of Phenols with Glycosyl Trichloroacetimidates Catalyzed by BF₃·OEt₂ [4]

| Glycosyl Donor | Glycosyl Acceptor (Phenol) | Yield (%) | Anomeric Ratio (α:β) |

| 2,3,4,6-Tetra-O-acetyl-α/β-D-glucopyranosyl trichloroacetimidate | Phenol | 95 | 0:100 |

| 2,3,4,6-Tetra-O-acetyl-α/β-D-glucopyranosyl trichloroacetimidate | p-Cresol | 96 | 0:100 |

| 2,3,4,6-Tetra-O-acetyl-α/β-D-galactopyranosyl trichloroacetimidate | Phenol | 94 | 0:100 |

| 2,3,4,6-Tetra-O-benzoyl-α/β-D-glucopyranosyl trichloroacetimidate | p-Nitrophenol | 85 | 0:100 |